Cas no 852136-14-2 (2-cyclohexyl-N-(2-methyl-1H-indol-5-yl)methylacetamide)

2-cyclohexyl-N-(2-methyl-1H-indol-5-yl)methylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-cyclohexyl-N-(2-methyl-1H-indol-5-yl)methylacetamide
- IFLab1_003046
- HMS1420K10
- F0651-0014
- IDI1_009505
- 2-cyclohexyl-N-((2-methyl-1H-indol-5-yl)methyl)acetamide
- 852136-14-2
- SR-01000130445-1
- SR-01000130445
- 2-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide
- AKOS024591860
- EU-0093368
-
- インチ: 1S/C18H24N2O/c1-13-9-16-10-15(7-8-17(16)20-13)12-19-18(21)11-14-5-3-2-4-6-14/h7-10,14,20H,2-6,11-12H2,1H3,(H,19,21)
- InChIKey: OIKSUZPWWWYEFN-UHFFFAOYSA-N
- ほほえんだ: O=C(CC1CCCCC1)NCC1C=CC2=C(C=C(C)N2)C=1
計算された属性
- せいみつぶんしりょう: 284.188863393g/mol
- どういたいしつりょう: 284.188863393g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 351
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 44.9Ų
2-cyclohexyl-N-(2-methyl-1H-indol-5-yl)methylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0651-0014-20μmol |
2-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide |
852136-14-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0651-0014-15mg |
2-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide |
852136-14-2 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0651-0014-3mg |
2-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide |
852136-14-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0651-0014-5μmol |
2-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide |
852136-14-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0651-0014-4mg |
2-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide |
852136-14-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0651-0014-10mg |
2-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide |
852136-14-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0651-0014-20mg |
2-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide |
852136-14-2 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0651-0014-25mg |
2-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide |
852136-14-2 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0651-0014-10μmol |
2-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide |
852136-14-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0651-0014-2mg |
2-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide |
852136-14-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
2-cyclohexyl-N-(2-methyl-1H-indol-5-yl)methylacetamide 関連文献
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Jiawei Li,Yanwei Ren,Chaorong Qi,Huanfeng Jiang Dalton Trans., 2017,46, 7821-7832
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
Related Articles
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
2-cyclohexyl-N-(2-methyl-1H-indol-5-yl)methylacetamideに関する追加情報
Comprehensive Overview of 2-cyclohexyl-N-(2-methyl-1H-indol-5-yl)methylacetamide (CAS No. 852136-14-2)
2-cyclohexyl-N-(2-methyl-1H-indol-5-yl)methylacetamide, identified by its CAS No. 852136-14-2, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique molecular structure combining a cyclohexyl group with an indole moiety, is often explored for its potential applications in drug discovery and development. Researchers are particularly interested in its interactions with biological targets, which could lead to breakthroughs in treating various conditions.
The compound's structure features a 2-methyl-1H-indol-5-yl group, which is a common scaffold in many biologically active molecules. This structural motif is frequently associated with compounds that exhibit anti-inflammatory, antioxidant, and neuroprotective properties. Given the growing interest in natural products and their derivatives, 2-cyclohexyl-N-(2-methyl-1H-indol-5-yl)methylacetamide is often compared to other indole-based compounds, such as those found in cruciferous vegetables or marine organisms. This connection to natural sources makes it a compelling subject for studies on bioactive molecules and their therapeutic potential.
In recent years, the demand for novel small-molecule inhibitors and modulators has surged, driven by advancements in precision medicine and personalized therapies. 2-cyclohexyl-N-(2-methyl-1H-indol-5-yl)methylacetamide is frequently mentioned in discussions about drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Its balanced lipophilicity, attributed to the cyclohexyl group, and the presence of hydrogen bond acceptors and donors make it a promising candidate for further optimization in medicinal chemistry.
Another area of interest is the compound's potential role in central nervous system (CNS) research. Indole derivatives are known to interact with serotonin receptors and other neurotransmitter systems, which has led to speculation about 2-cyclohexyl-N-(2-methyl-1H-indol-5-yl)methylacetamide's applicability in neurological disorders. While preliminary studies are still underway, the compound's structural features align with those of other CNS-active molecules, making it a subject of ongoing investigation.
From a synthetic chemistry perspective, the preparation of 2-cyclohexyl-N-(2-methyl-1H-indol-5-yl)methylacetamide involves multi-step reactions, often starting from commercially available indole precursors. Researchers have explored various coupling and acylation techniques to optimize yield and purity. The compound's stability under different conditions is also a topic of interest, particularly for those working on formulation development and drug delivery systems.
In the context of green chemistry and sustainable practices, there is growing emphasis on developing eco-friendly synthetic routes for compounds like 2-cyclohexyl-N-(2-methyl-1H-indol-5-yl)methylacetamide. Catalytic methods, solvent-free reactions, and energy-efficient processes are being explored to reduce the environmental impact of its production. This aligns with broader industry trends toward sustainable pharmaceuticals and green synthesis.
As the scientific community continues to uncover the potential of 2-cyclohexyl-N-(2-methyl-1H-indol-5-yl)methylacetamide, its relevance in both academic and industrial settings is expected to grow. Whether as a tool compound for probing biological mechanisms or as a lead structure for drug development, this molecule exemplifies the intersection of organic chemistry, pharmacology, and biotechnology. Future research will likely focus on elucidating its precise mechanisms of action and exploring its applications in emerging therapeutic areas.
852136-14-2 (2-cyclohexyl-N-(2-methyl-1H-indol-5-yl)methylacetamide) 関連製品
- 887570-11-8(4-Iodo-6-methoxy-1H-indazole)
- 60783-92-8(5-Bromo-2-butoxybenzoic Acid)
- 61520-54-5(4-(2-Ethyl-6-methylphenyl)-2-hydroxy-5-methyl-3-morpholinone)
- 932475-80-4(N-(2-methylphenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro4.5dec-1-en-8-yl}acetamide)
- 1164560-66-0(N-(2Z)-3-(furan-2-yl)methyl-4-methyl-2,3-dihydro-1,3-thiazol-2-ylidenebenzamide)
- 113398-38-2(Ethanol, 2-[(2-bromoethyl)dithio]-)
- 2171315-45-8(3-amino-1-ethyl-N-propyl-1H-pyrazole-4-carboxamide)
- 1092279-01-0(4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-ylmethanamine)
- 1805202-54-3(2-Cyano-3-(difluoromethyl)-4-nitropyridine)
- 1135283-17-8(2,5-Dichloro-6-cyclopropylnicotinonitrile)




